Pentofuranose

Descripción

Propiedades

IUPAC Name |

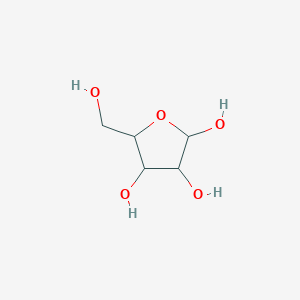

5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865141 | |

| Record name | Pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Pentofuranose Ring Conformation Analysis

For Researchers, Scientists, and Drug Development Professionals

The conformation of the five-membered pentofuranose ring, a central component of nucleosides, nucleotides, and nucleic acids, is a critical determinant of the structure, function, and molecular recognition properties of these vital biomolecules. In the realm of drug development, particularly for antiviral and anticancer nucleoside analogs, a thorough understanding and precise characterization of the sugar pucker are indispensable for rational drug design and predicting biological activity. This guide provides an in-depth analysis of this compound ring conformation, detailing the theoretical underpinnings, experimental methodologies, and data interpretation.

Core Concepts: The Pseudorotation Cycle

The non-planar nature of the this compound ring results in a continuous spectrum of conformations, best described by the concept of pseudorotation.[1] Unlike the more rigid six-membered pyranose rings, furanose rings exhibit significant flexibility, rapidly interconverting between various puckered states.[2] This dynamic behavior is not a true rotation but a phase-shifted out-of-plane displacement of the ring atoms.

The entire conformational landscape of a this compound ring can be described by two key parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm) .[3]

-

Phase Angle (P): This parameter, ranging from 0° to 360°, defines the specific conformation of the ring. It indicates which atom(s) are maximally displaced from a mean plane and in which direction (endo or exo).

-

Puckering Amplitude (τm): This value describes the degree of puckering or the maximum out-of-plane torsion angle, indicating how non-planar the ring is.

The continuous cycle of conformations described by the phase angle P is known as the pseudorotational cycle . Along this cycle, there are two main families of conformations:

-

Envelope (E) Conformations: Four of the ring atoms are coplanar, while the fifth is displaced out of the plane. The atom that is out of the plane is designated with a superscript (exo, above the plane) or subscript (endo, below the plane). For example, C2'-endo is denoted as 2E.

-

Twist (T) Conformations: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. For example, a twist conformation with C3' endo and C2' exo is denoted as 23T.

In biological systems, nucleosides and nucleotides predominantly adopt conformations within two major regions of the pseudorotation cycle:

-

North (N-type) Conformations: Centered around P ≈ 18° (C3'-endo). These are characteristic of A-form DNA and RNA helices.

-

South (S-type) Conformations: Centered around P ≈ 162° (C2'-endo). These are characteristic of B-form DNA helices.

The interconversion between N- and S-type conformers is a crucial aspect of nucleic acid dynamics and recognition by proteins and small molecules.[4]

Data Presentation: Quantitative Conformational Parameters

The precise conformation of a this compound ring, as determined by experimental methods, can be summarized by its pseudorotational parameters. The following tables provide representative values for common nucleosides and selected antiviral analogs, illustrating the influence of chemical modifications on sugar pucker.

Table 1: Pseudorotational Parameters of Common Ribonucleosides and Deoxyribonucleosides

| Compound | Sugar Type | Conformation Type | Phase Angle (P) (°) | Puckering Amplitude (τm) (°) |

| Adenosine (A) | Ribose | N | 9 - 18 | 34 - 39 |

| Guanosine (G) | Ribose | N | 8 - 20 | 35 - 40 |

| Cytidine (C) | Ribose | N | 10 - 22 | 33 - 38 |

| Uridine (U) | Ribose | N | 12 - 25 | 34 - 39 |

| Deoxyadenosine (dA) | Deoxyribose | S | 145 - 170 | 33 - 42 |

| Deoxyguanosine (dG) | Deoxyribose | S | 150 - 175 | 34 - 43 |

| Deoxycytidine (dC) | Deoxyribose | S | 155 - 180 | 35 - 41 |

| Thymidine (T) | Deoxyribose | S | 160 - 185 | 36 - 44 |

Note: Values are approximate and can vary depending on the crystal packing forces or solution conditions.

Table 2: Influence of Modifications on Pseudorotational Parameters in Antiviral Nucleosides

| Compound | Target Virus | Sugar Modification | Conformation Type | Phase Angle (P) (°) | Puckering Amplitude (τm) (°) |

| Zidovudine (AZT) | HIV | 3'-azido | S | ~170 | ~38 |

| Lamivudine (3TC) | HIV, HBV | L-configuration, 3'-deoxy | N/S Equilibrium | Variable | Variable |

| Sofosbuvir (prodrug) | HCV | 2'-deoxy-2'-fluoro-2'-C-methyl | S (active form) | ~165 | ~35 |

| Remdesivir (prodrug) | Ebola, SARS-CoV-2 | 1'-cyano | N (active form) | ~15 | ~37 |

The data in Table 2 highlights how modifications to the sugar moiety can lock the this compound ring into a specific conformation (e.g., North or South), which is often a key feature for its mechanism of action as an antiviral agent.[5][6]

Experimental Protocols

The determination of this compound ring conformation relies primarily on two powerful analytical techniques: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

This technique provides a static, high-resolution three-dimensional structure of a molecule in its crystalline state. The resulting atomic coordinates allow for the direct calculation of the endocyclic torsion angles of the furanose ring, from which the pseudorotational parameters P and τm can be derived.[7]

Detailed Methodology:

-

Crystallization: The first and often most challenging step is to obtain high-quality, single crystals of the nucleoside or nucleotide.[8] This is typically achieved through vapor diffusion (hanging or sitting drop), microbatch, or dialysis methods, screening a wide range of precipitants, pH, and temperature conditions.

-

Data Collection: A suitable crystal is mounted and exposed to a collimated beam of X-rays, typically from a synchrotron source for high intensity and tunability.[9] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots (reflections) that is recorded on a detector.[8]

-

Structure Solution (Phasing): The "phase problem" is solved to convert the measured diffraction intensities into an initial electron density map. Methods include molecular replacement (if a similar structure is known), or experimental phasing techniques like Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD), often requiring the incorporation of heavy atoms.[9]

-

Model Building and Refinement: An atomic model of the molecule is built into the electron density map using software like Coot. This model is then refined using software such as PHENIX or REFMAC5, which iteratively adjusts the atomic coordinates, temperature factors, and occupancies to improve the fit between the calculated and observed diffraction data.[7]

-

Conformational Analysis: Once the structure is refined and validated, the atomic coordinates for the this compound ring atoms are extracted from the final PDB (Protein Data Bank) file.[10][11] These coordinates are used to calculate the five endocyclic torsion angles (ν0 to ν4).[3]

-

Calculation of Pseudorotational Parameters: The torsion angles are then used in the Altona-Sundaralingam equations to calculate the phase angle (P) and puckering amplitude (τm).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the conformation and dynamics of molecules in solution, which is often more biologically relevant than the static solid-state structure. The primary NMR parameters used for this compound conformational analysis are the three-bond proton-proton (3JHH) coupling constants between the sugar protons.[12]

Detailed Methodology:

-

Sample Preparation: The nucleoside or nucleotide is dissolved in a suitable deuterated solvent (e.g., D2O, DMSO-d6) to the desired concentration. A known concentration reference standard may be added for quantification.

-

Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer.

-

1D 1H NMR: Provides initial information on chemical shifts and coupling constants.

-

2D 1H-1H COSY (Correlation Spectroscopy): Used to identify which protons are coupled to each other, aiding in the assignment of the sugar proton resonances (H1', H2', H3', H4', H5', H5'').[13]

-

2D TOCSY (Total Correlation Spectroscopy): Helps to assign all protons within a spin system (i.e., all the sugar protons).

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which can help in assigning stereochemistry and confirming overall structure.

-

-

Spectral Analysis and Extraction of Coupling Constants: The acquired spectra are processed (Fourier transformation, phasing, baseline correction) using software like TopSpin, MestReNova, or CCPNmr Analysis.[14] The 3JHH coupling constants (specifically JH1'H2', JH2'H3', JH3'H4') are accurately measured from the fine structure of the proton signals in the high-resolution 1D spectrum or 2D J-resolved spectra.

-

Karplus Equation and Dihedral Angle Calculation: The relationship between the measured 3JHH coupling constants and the corresponding H-C-C-H dihedral angles is described by the Karplus equation. A generalized form of this equation is:

-

J(φ) = A cos2(φ) + B cos(φ) + C

-

Where J is the observed coupling constant, φ is the dihedral angle, and A, B, and C are empirically derived parameters that depend on factors like electronegativity of substituents.[15]

-

-

Conformational Equilibrium Analysis: In solution, furanose rings often exist in a dynamic equilibrium between the N- and S-type conformers. The observed J-couplings are a population-weighted average of the couplings for each individual conformer.

-

Jobs = XN * JN + XS * JS

-

Where Jobs is the observed coupling constant, XN and XS are the mole fractions of the N and S conformers (XN + XS = 1), and JN and JS are the coupling constants for the pure N and S states.

-

-

Determination of P and τm: By analyzing the set of measured J-couplings, often with the aid of specialized software like PSEUROT, the populations of the N and S conformers, as well as their respective phase angles (PN, PS) and puckering amplitudes (τm), can be determined. This provides a detailed picture of the conformational landscape of the this compound ring in solution.[12]

Mandatory Visualizations

Pseudorotation Cycle of a this compound Ring

Caption: Pseudorotation wheel illustrating key this compound conformations.

Experimental Workflow for Conformational Analysis

Caption: Workflow for this compound conformational analysis.

References

- 1. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 3. X3DNA-DSSR Homepage -- Nucleic Acid Structures [x3dna.org]

- 4. The Free Energy Landscape of Pseudorotation in 3′–5′ and 2′–5′ Linked Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mybiosource.com [mybiosource.com]

- 8. academic.oup.com [academic.oup.com]

- 9. tandfonline.com [tandfonline.com]

- 10. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 11. rcsb.org [rcsb.org]

- 12. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. emerypharma.com [emerypharma.com]

- 14. Welcome to the NMR tutorials - Analyzing NMR data [airen.bcm.umontreal.ca]

- 15. chem.libretexts.org [chem.libretexts.org]

Synthesis of Novel Pentofuranose Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of novel pentofuranose analogs. This compound rings, the core structure of the sugar moiety in natural nucleosides, are a critical scaffold in the development of therapeutic agents, particularly in the fields of virology and oncology.[1] Modifications to the this compound ring or the nature of its linkage to a nucleobase can lead to significant improvements in drug efficacy, stability, and selectivity.

This guide delves into key synthetic strategies for creating innovative this compound analogs, including the chemically stable C-nucleosides, 2'-fluorinated derivatives, and conformationally constrained Locked Nucleic Acids (LNAs). It further presents detailed experimental protocols, quantitative biological data, and visual representations of crucial metabolic pathways to equip researchers with the knowledge needed to advance the design and synthesis of next-generation therapeutics.

The Rationale for this compound Analog Synthesis: Overcoming Instability

Natural nucleosides consist of a this compound sugar (ribose in RNA, deoxyribose in DNA) linked to a heterocyclic base via a nitrogen-carbon bond, known as an N-glycosidic bond.[1] A significant liability of these natural N-nucleosides and their analogs is their susceptibility to enzymatic cleavage by glycosylases and phosphorylases, which hydrolyze the N-glycosidic bond.[2][3][4] This degradation can limit the therapeutic window and bioavailability of nucleoside-based drugs.

To overcome this instability, a major focus of synthetic efforts has been the replacement of the N-glycosidic bond with a more robust carbon-carbon (C-C) bond, leading to the formation of C-nucleosides .[4] These analogs are resistant to enzymatic phosphorolysis and hydrolysis, offering improved pharmacokinetic profiles.[5][6]

The Enzymatic Cleavage of the N-Glycosidic Bond

The enzymatic hydrolysis of the N-glycosidic bond is a critical process in nucleic acid repair and metabolism, catalyzed by enzymes like DNA glycosylases.[3][7] Understanding this mechanism underscores the importance of developing hydrolytically stable analogs like C-nucleosides. The general process involves the cleavage of the C-N bond, leading to the release of the nucleobase.

Caption: General workflow of N-glycosidic bond hydrolysis by DNA glycosylases.

Key Synthetic Strategies for Novel this compound Analogs

The synthesis of novel this compound analogs is a rich field of organic chemistry. Below are some of the most impactful strategies employed to create analogs with enhanced therapeutic potential.

Synthesis of C-Nucleoside Analogs

The creation of a stable C-C bond between the this compound sugar and the nucleobase is a key challenge. Several methods have been developed to achieve this transformation with high yield and stereoselectivity.

-

Coupling with Organometallic Reagents: This is a widely used strategy that involves the reaction of an electrophilic furanose derivative with an organometallic nucleobase precursor (e.g., aryllithium or Grignard reagents).[8][9][10]

-

Heck-Type Coupling Reactions: Palladium-catalyzed cross-coupling reactions provide another powerful tool for forming the anomeric C-C bond.[10]

-

Nucleophilic Addition to Lactones: The reaction of organometallic reagents with protected sugar lactones, followed by reduction of the resulting lactol, is an effective route to C-nucleosides.[9]

Synthesis of 2'-Deoxy-2'-Fluoro Analogs

The introduction of a fluorine atom at the 2'-position of the this compound ring is a common modification that can significantly alter the sugar pucker conformation and enhance binding affinity to target enzymes. It can also increase the stability of the glycosidic bond and confer favorable biological properties.[11][12][13] The synthesis of these analogs often involves specialized fluorinating agents and carefully designed multi-step reaction sequences starting from readily available carbohydrates.[11][14]

Synthesis of Locked Nucleic Acid (LNA) Analogs

Locked Nucleic Acids (LNAs) are a class of modified RNA nucleotides where the ribose ring is "locked" in a C3'-endo (North) conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C positions.[15] This conformational rigidity leads to unprecedented binding affinity and specificity towards complementary DNA and RNA strands, making LNA-modified oligonucleotides powerful tools for diagnostics and therapeutics.[16][17] The synthesis of LNA monomers is complex, typically starting from a precursor like D-glucose or uridine (B1682114) and involving the stereocontrolled formation of the bicyclic sugar moiety.[15][18]

Experimental Protocols

This section provides representative, detailed methodologies for the synthesis of key classes of this compound analogs, adapted from the literature.

Protocol: Synthesis of a C-Aryl Nucleoside Precursor via Lactone Arylation

This protocol describes the addition of an aryl lithium reagent to a protected D-ribono-1,4-lactone, a key step in the synthesis of many C-aryl nucleosides.[8]

-

Preparation of Starting Material: D-ribono-1,4-lactone is prepared in four steps from D-ribose, involving protection of the hydroxyl groups.[8]

-

Aryllithium Formation: In a flame-dried flask under an inert atmosphere (Argon), bromobenzene (B47551) is dissolved in anhydrous THF and cooled to -78 °C. An equimolar amount of n-butyllithium is added dropwise, and the mixture is stirred for 1 hour to generate phenyllithium (B1222949).

-

Coupling Reaction: A solution of the protected D-ribono-1,4-lactone in anhydrous THF is cooled to -70 °C. The freshly prepared phenyllithium solution is added slowly. The reaction is stirred at this temperature for 3 hours.

-

Quenching and Workup: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

-

Purification: The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, a mixture of two anomers of the 1-C-phenyl lactol, is purified by silica (B1680970) gel column chromatography. A reported yield for this step is 53%.[8]

Protocol: Solid-Phase Synthesis of 2'-Deoxy-2'-fluoro-β-D-Oligoarabinonucleotides (2'F-ANA)

This protocol outlines the automated solid-phase synthesis of oligonucleotides containing 2'-fluoroarabinose monomers.[19]

-

Phosphoramidite (B1245037) Preparation: The protected 2'-fluoroarabinofuranoside is dissolved in anhydrous THF. N-ethyl-N,N-diisopropylamine (DIPEA) is added, followed by the slow addition of 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. The reaction is monitored by TLC until completion. The crude phosphoramidite is purified by silica gel chromatography.[19]

-

Automated Oligonucleotide Synthesis: The synthesis is performed on a standard automated DNA synthesizer using the prepared 2'F-ANA phosphoramidites. The synthesis cycle consists of five steps:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

-

Coupling: Addition of the phosphoramidite building block. Longer coupling times are typically required for 2'F-ANA monomers compared to standard DNA phosphoramidites.

-

Capping: Acetylation of unreacted 5'-hydroxyl groups.

-

Oxidation/Sulfurization: Conversion of the phosphite (B83602) triester to a more stable phosphate (B84403) triester (for phosphodiester backbone) or a phosphorothioate (B77711) triester (using a sulfurizing agent). Longer sulfurization times may be needed.

-

Capping: A final capping step to ensure the column is dry for the next cycle.

-

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and the nucleobase and phosphate protecting groups are removed by treatment with a mixture of aqueous ammonia (B1221849) and ethanol.

-

Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[19]

Quantitative Data on Biological Activity

The biological evaluation of novel this compound analogs is crucial for identifying promising drug candidates. The following tables summarize the inhibitory activities of several analogs against various biological targets.

Table 1: Antiviral Activity of Selected Nucleoside Analogs

| Compound/Analog Class | Virus/Target | Assay | IC₅₀ / EC₅₀ (µM) | Cytotoxicity (CC₅₀ / TC₅₀ in µM) | Selectivity Index (SI) | Reference(s) |

| 3-(furan-2-yl)-7-hydroxyisoquinolin-1(2H)one | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 15.3 µg/mL | > 100 µg/mL | > 6.5 | [20] |

| Remdesivir (GS-5734) | MERS-CoV | Cell-based | 0.074 | > 10 (Vero E6 cells) | > 135 | [21] |

| Sofosbuvir (GS-7977) | Hepatitis C Virus (HCV) NS5B Polymerase | Enzymatic | 0.7-2.6 (genotype dependent) | N/A | N/A | [22] |

| 5'-norcarbocyclic nucleoside analogs | SARS-CoV-2 | Cell-based | 20-70 | >100 | >1.4-5 | [23] |

| Selenoquercetin derivative (2d) | SARS-CoV-2 Mpro | Antiviral | 8 | >100 | >12.5 | [24] |

Note: Direct comparison of values should be made with caution due to variations in experimental conditions and cell lines used across different studies.

Mechanism of Action and Metabolic Activation Pathways

Many nucleoside analogs are administered as prodrugs, which must be metabolized within the host cell to their active triphosphate form. This active form then typically competes with natural nucleoside triphosphates for incorporation by viral polymerases, leading to chain termination and inhibition of viral replication.

Metabolic Activation of Remdesivir

Remdesivir (Veklury) is a monophosphoramidate prodrug of an adenosine (B11128) analog. It undergoes a multi-step intracellular conversion to its active triphosphate form, GS-443902.[21][25] This process involves esterases and a phosphoramidase to unmask the monophosphate, which is then further phosphorylated by cellular kinases.[21][26]

Caption: Intracellular metabolic activation of the prodrug Remdesivir.

Metabolic Activation of Sofosbuvir

Sofosbuvir (Sovaldi) is a phosphoramidate (B1195095) prodrug used to treat Hepatitis C. It is designed to deliver its corresponding uridine nucleotide analog monophosphate into hepatocytes efficiently.[22] The activation pathway involves hydrolysis of the carboxyl ester and cleavage of the phosphoramidate bond, followed by two subsequent phosphorylation steps to yield the active triphosphate, GS-461203.[27][28]

Caption: Intracellular metabolic activation of the prodrug Sofosbuvir.

Conclusion and Future Outlook

The synthesis of novel this compound analogs remains a cornerstone of modern medicinal chemistry. The strategic modification of the this compound scaffold has consistently yielded compounds with superior therapeutic properties. The development of C-nucleosides to enhance metabolic stability, the introduction of fluorine to modulate electronic properties and conformation, and the creation of conformationally locked analogs like LNA to maximize binding affinity are all testaments to the power of synthetic chemistry in drug discovery.

Future research will likely focus on developing even more efficient and stereoselective synthetic routes to these complex molecules. Furthermore, the integration of computational modeling with synthetic efforts will enable the more rational design of analogs with tailored pharmacokinetic and pharmacodynamic profiles. As our understanding of the molecular basis of diseases deepens, the ability to synthesize novel this compound analogs will be indispensable in creating the next generation of targeted, effective, and safe therapeutics.

References

- 1. Nucleosides: Structure, Metabolism, Functions, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 2. Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Glycosidic bond - Wikipedia [en.wikipedia.org]

- 8. Synthesis of C-Arylnucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diastereocontrolled Electrophilic Fluorinations of 2-Deoxyribonolactone: Syntheses of All Corresponding 2-Deoxy-2-fluoro-lactones and 2’-Deoxy-2’-fluoro-NAD+s - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Influence of nucleotide modifications at the C2’ position on the Hoogsteen base-paired parallel-stranded duplex of poly(A) RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Locked nucleic acid - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. LNA (Locked Nucleic Acids): Synthesis of the adenine, cytosine, guanine, 5-methylcytosine, thymine and uracil bicyclonucleoside monomers, oligomerisation, and unprecedented nucleic acid recognition | Scilit [scilit.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. How Does Remdesivir Work? | ChemPartner [chempartner.com]

- 26. drugtargetreview.com [drugtargetreview.com]

- 27. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]

- 28. mdpi.com [mdpi.com]

Unlocking the Chemical Space of Pentofuranose Derivatives: A Technical Guide to Structural Diversity and Biological Function

For Researchers, Scientists, and Drug Development Professionals

The pentofuranose ring, a central five-membered carbohydrate scaffold, is a cornerstone of numerous biologically vital molecules, including nucleic acids and complex glycans. The inherent conformational flexibility of this ring system, coupled with the vast potential for chemical modification, gives rise to a remarkable structural diversity that has been extensively explored in the pursuit of novel therapeutic agents. This technical guide provides an in-depth exploration of the structural landscape of this compound derivatives, detailing synthetic methodologies, presenting key quantitative data, and visualizing their interactions within biological pathways.

The Conformational Landscape: A Foundation of Diversity

Unlike their six-membered pyranose counterparts that predominantly adopt stable chair conformations, this compound rings exist in a dynamic equilibrium between multiple envelope and twist forms. This conformational flexibility, described by the concept of pseudorotation, is a critical determinant of the biological activity of this compound-containing molecules. The orientation of substituents on the furanose ring, influenced by its pucker, dictates the molecule's shape and its ability to interact with biological targets such as enzymes and receptors.

Synthetic Strategies: Accessing Structural Diversity

The synthesis of this compound derivatives is a rich and evolving field of organic chemistry. A variety of strategies have been developed to access the diverse chemical space of these molecules, ranging from modifications of natural starting materials to de novo syntheses.

Glycosylation Reactions: Forging the Glycosidic Bond

A key step in the synthesis of many this compound derivatives is the formation of the glycosidic bond, which links the anomeric carbon of the furanose to an aglycone.

This protocol describes a general procedure for the stereoselective synthesis of α-xylofuranosides using a conformationally restricted donor.

Materials:

-

p-Tolyl 5-O-Acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside (Donor, 1.7 equiv)

-

Glycosyl acceptor (1.0 equiv)

-

N-Iodosuccinimide (NIS, 2.5 equiv)

-

Silver trifluoromethanesulfonate (B1224126) (AgOTf, 0.25 equiv)

-

Diethyl ether (Et2O)

-

4 Å Molecular Sieves

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3)

-

Brine

-

Celite

Procedure:

-

To a mixture of the donor (1.7 mmol) and acceptor (1 mmol) in Et2O, add 4 Å molecular sieves (200 mg) at room temperature.

-

Stir the mixture for 1 hour.

-

Add NIS (2.5 mmol) and AgOTf (0.25 mmol) to the mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After stirring for 2 hours at room temperature, quench the reaction by the addition of Et3N.

-

Dilute the solution with CH2Cl2 and filter through Celite.

-

Wash the filtrate with saturated aqueous Na2S2O3 and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography to afford the desired α-xylofuranoside.

Synthesis of Nucleoside Analogs: Modifying the Core of Life

This compound derivatives in the form of nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. These molecules mimic natural nucleosides and interfere with the replication of viral or cancerous cells.

This protocol outlines a key step in the synthesis of a fluorinated arabinofuranosyl nucleoside analog.

Materials:

-

1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose

-

Silylated cytosine

-

Lewis acid catalyst (e.g., SnCl4, TMSOTf)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

Procedure:

-

Dissolve the protected 2-deoxy-2-fluoro-D-arabinofuranose derivative and silylated cytosine in an anhydrous solvent under an inert atmosphere.

-

Cool the reaction mixture to 0 °C.

-

Add the Lewis acid catalyst dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the protected nucleoside.

-

Perform deprotection steps to obtain the final 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)cytosine.

Quantitative Analysis of Biological Activity

The structural modifications of this compound derivatives have a profound impact on their biological activity. Quantitative structure-activity relationship (QSAR) studies are crucial for understanding these relationships and for the rational design of more potent and selective therapeutic agents.

| Compound Class | Derivative | Target | Activity (IC50/EC50) | Reference |

| Nucleoside Analogs | 2'-Deoxy-2'-fluoro-4'-thioarabinofuranosyl 5-ethyluracil | Herpes Simplex Virus-1 (HSV-1) | Potent and selective antiviral activity | [1] |

| 2'-Deoxy-2'-fluoro-4'-thioarabinofuranosyl 5-iodouracil | Herpes Simplex Virus-2 (HSV-2) | Potent and selective antiviral activity | [1] | |

| 5F-4'-thioFAC | Leukemia and solid tumors | Potent antitumor activity | [1] | |

| 4'-Thiothymidine | Herpes Simplex Virus-1 (HSV-1) | Active | [2] | |

| 4'-Thiothymidine | Human Cytomegalovirus (HCMV) | Active | [2] | |

| Iminosugars | L-lyxo-pentofuranose-mimetic iminosugar | Trypanosoma brucei brucei | EC50 = 3.8 ± 1.0 μM | [3] |

Visualizing the Mechanism of Action: Signaling Pathways and Workflows

Understanding how this compound derivatives exert their biological effects requires a detailed knowledge of their interactions with cellular pathways.

Inhibition of Viral Polymerase

Many nucleoside analogs function by inhibiting viral polymerases, the enzymes responsible for replicating the viral genome. After being converted to their triphosphate form within the cell, these analogs are incorporated into the growing viral DNA or RNA chain, leading to chain termination and halting replication.

Caption: Mechanism of viral polymerase inhibition by nucleoside analogs.

Modulation of Quorum Sensing in Bacteria

Some furanone derivatives, which contain a furanose-like ring, have been shown to interfere with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. These compounds can act as antagonists of QS receptors, thereby disrupting bacterial communication and reducing pathogenicity.

Caption: Inhibition of bacterial quorum sensing by furanone derivatives.

Expanding the Horizon: Beyond Nucleoside Analogs

The structural diversity of this compound derivatives extends far beyond nucleoside analogs. Researchers are actively exploring other classes of these compounds with promising therapeutic potential.

-

Iminosugars: These are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom. This compound-derived iminosugars have shown potent glycosidase inhibitory activity, making them attractive targets for the development of drugs for diabetes and viral infections.[3][4][5][6][7]

-

Thio- and Selenofuranosides: The replacement of the ring oxygen with sulfur or selenium atoms leads to thio- and selenofuranosides. These modifications can alter the conformational preferences and metabolic stability of the molecules, leading to enhanced biological activity.[1][2][8][9][10]

-

C-Furanosides: In these derivatives, the anomeric carbon is linked to a non-heteroatomic carbon of the aglycone. This C-glycosidic bond is resistant to enzymatic hydrolysis, making C-furanosides more stable in biological systems.

Conclusion

The structural diversity of this compound derivatives represents a vast and fertile ground for the discovery of new therapeutic agents. The continuous development of novel synthetic methodologies, coupled with a deeper understanding of their conformational behavior and biological mechanisms of action, will undoubtedly lead to the emergence of new and improved drugs for a wide range of diseases. This guide serves as a foundational resource for researchers dedicated to exploring and exploiting the rich chemical and biological potential of this remarkable class of molecules.

References

- 1. Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Synthesis of L-Iminofuranoses and Their Biological Evaluations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activity of 4'-thio-L-xylofuranosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. taylorfrancis.com [taylorfrancis.com]

The Ubiquitous Pentofuranose: An In-depth Technical Guide to its Natural Occurrence in Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentofuranoses, five-carbon sugars in a furanose ring structure, are fundamental components of nucleic acids and play crucial roles in primary metabolism. Beyond these central roles, pentofuranoses are also found as constituents of a diverse array of secondary metabolites in medicinal plants. These sugar moieties can be attached to various aglycones, including flavonoids, terpenoids, and cyanogenic glycosides, influencing their solubility, stability, and biological activity. This technical guide provides a comprehensive overview of the natural occurrence of pentofuranoses—specifically apiose, arabinofuranose, xylofuranose, and ribofuranose—in medicinal plants. It details their biosynthesis, presents quantitative data on their distribution, outlines experimental protocols for their analysis, and explores their involvement in cellular signaling pathways.

D-Apiose: The Branched-Chain Pentofuranose

D-Apiose is a unique branched-chain pentose (B10789219) primarily found in plants. It is a key component of complex cell wall polysaccharides and is also present in a wide variety of secondary metabolites.[1]

Natural Occurrence and Distribution

Apiose has been identified in over 530 plant species across 106 families.[2] It is particularly abundant in the Apiaceae family, with parsley (Petroselinum crispum) and celery (Apium graveolens) being well-known sources of apiose-containing flavonoids.[1] The most common apiose-containing compound is the flavonoid glycoside apiin (B1667559) (apigenin-7-O-apiosylglucoside).[1]

Table 1: Quantitative Data on Apiose Content in Selected Medicinal Plants

| Plant Species | Family | Compound | Concentration | Reference |

| Petroselinum crispum (Parsley) | Apiaceae | Apiin | Up to 3.7 g/100g dry weight | [3] |

| Apium graveolens (Celery) | Apiaceae | Luteolin-7-O-apiosylglucoside | Major flavonoid | [1] |

| Apium graveolens (Celery) | Apiaceae | Chrysoeriol-7-O-apiosylglucoside | Common flavonoid | [1] |

Biosynthesis of UDP-Apiose

The precursor for apiose biosynthesis is UDP-D-glucuronic acid. The key enzyme, UDP-apiose/UDP-xylose synthase (AXS), catalyzes a complex reaction involving decarboxylation and rearrangement to form UDP-D-apiose and UDP-D-xylose.

Caption: Biosynthesis of UDP-Apiose and UDP-Xylose.

L-Arabinofuranose: A Key Component of Plant Polysaccharides and Glycosides

L-Arabinofuranose is a widespread this compound in the plant kingdom, primarily found as a component of non-cellulosic cell wall polysaccharides like arabinans, arabinogalactans, and arabinoxylans. It is also a constituent of various glycosylated secondary metabolites.

Natural Occurrence and Distribution

Arabinogalactans, which are rich in arabinofuranose, are found in many medicinal plants, including Echinacea, turmeric, and angelica.[4] These polysaccharides have been shown to possess immunomodulatory properties.[3][4] For instance, an acidic arabinogalactan (B145846) isolated from Phyllanthus niruri has been demonstrated to activate macrophages.[5]

Table 2: Occurrence of Arabinofuranose-Containing Compounds in Selected Medicinal Plants

| Plant Species | Family | Compound Type | Medicinal Properties | Reference |

| Echinacea purpurea | Asteraceae | Arabinogalactan | Immune support | [4] |

| Curcuma longa (Turmeric) | Zingiberaceae | Arabinogalactan | Immune support | [4] |

| Angelica sinensis | Apiaceae | Arabinogalactan | Immune support | [4] |

| Phyllanthus niruri | Phyllanthaceae | Acidic arabinogalactan | Macrophage activation | [5] |

| Larix occidentalis (Western Larch) | Pinaceae | Arabinogalactan | Immune support, dietary fiber | [6][7] |

D-Xylofuranose: A Less Common but Biologically Active this compound

While D-xylopyranose is the more common form of xylose in plants, D-xylofuranose also occurs in certain natural products, often exhibiting interesting biological activities.

Natural Occurrence and Distribution

Microbial sources have been a notable origin of xylosyl natural products, some of which possess anti-inflammatory and anti-neurodegenerative properties.[8] In the plant kingdom, rare flavonoid xylosides have been identified.[8] Guanidino xylofuranosyl nucleosides have shown potential as anticancer and anti-neurodegenerative agents.[9]

D-Ribofuranose: The Backbone of RNA and a Constituent of Bioactive Compounds

D-Ribofuranose is a central molecule in all living organisms as a core component of RNA and various essential coenzymes like ATP, NAD+, and FAD.[1] In plants, beyond its role in primary metabolism, ribofuranose moieties are found in some secondary metabolites.

Natural Occurrence and Distribution

While not as common in secondary metabolites as other pentoses, ribofuranose derivatives are present in some medicinal plants. For example, D-Ribofuranose has been identified as a major volatile compound in Lavandula officinalis Chaix extracts, which have shown analgesic and wound-healing properties.[10] Traditional medicine systems like Ayurveda and Traditional Chinese Medicine have utilized herbs that support endogenous energy production, a process in which ribose is fundamentally involved.[1]

Experimental Protocols

General Workflow for this compound Analysis

The analysis of pentofuranoses in medicinal plants typically involves extraction, hydrolysis of glycosidic bonds (for analysis of the monosaccharide), derivatization (for GC-MS), and chromatographic separation and quantification.

Caption: General workflow for this compound analysis.

Detailed Protocol for Quantification of Apiose-Containing Flavonoids in Parsley by HPLC

This protocol is adapted from the methodology described for the analysis of flavonoid 7-O-β-apioglucosides in parsley.[4]

-

Sample Preparation:

-

Pulverize 20 mg of dried parsley tissue (leaves, stems, roots, or seeds) in liquid nitrogen.

-

Extract the powdered tissue with 1.0 mL of 60:40 (v/v) methanol/water.

-

Perform extraction using an ultrasonic sonicator at 40 kHz and 100 W for 60 minutes at 25 °C.

-

Filter the extract through a 0.45 µm syringe filter.

-

-

HPLC Analysis:

-

Column: C18 column (e.g., 4.6 × 250 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.

-

-

Gradient: A linear gradient from 10% to 26% B over 40 minutes, then to 65% B at 70 minutes, and finally to 100% B at 71 minutes, holding until 75 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Photodiode array (PDA) detector at 350 nm.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a calibration curve using an authentic standard of apiin.

-

Calculate the concentration of apiin in the samples based on the peak area from the HPLC chromatogram and the calibration curve.

-

Protocol for GC-MS Analysis of Pentoses following Derivatization

This protocol provides a general guideline for the analysis of pentose monosaccharides using GC-MS after derivatization.[11][12][13]

-

Hydrolysis (if starting from glycosides):

-

Hydrolyze the plant extract with an acid (e.g., 2 M trifluoroacetic acid) at 121 °C for 1-2 hours to release the monosaccharides.

-

Remove the acid by evaporation under a stream of nitrogen.

-

-

Derivatization (Oximation followed by Silylation):

-

Oximation: Dissolve the dried hydrolysate in a solution of hydroxylamine (B1172632) hydrochloride in pyridine (B92270) and heat at 90 °C for 30 minutes. This step reduces the number of isomers formed during silylation.

-

Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), and heat at 60 °C for 30 minutes.

-

-

GC-MS Analysis:

-

Column: A non-polar or medium-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 80 °C), then ramp up to a high temperature (e.g., 300 °C) at a rate of 5-10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

-

-

Identification and Quantification:

-

Identify the derivatized pentoses by comparing their mass spectra and retention times with those of authentic standards.

-

Quantify the sugars using an internal standard (e.g., ribitol) that is added before extraction.

-

Signaling Pathways and Biological Activity

The this compound moiety plays a significant role in the overall biological activity of the glycoside. Glycosylation can affect the molecule's ability to be absorbed and metabolized, and can also influence its interaction with cellular targets.[5]

Role of Glycosylation in Flavonoid Activity

The sugar part of a flavonoid glycoside is a major determinant of its absorption and bioavailability. While aglycones are generally more potent antioxidants in vitro, their glycosides can have improved water solubility and may be actively transported in the body.[8]

Flavonoid-Modulated Signaling Pathways

Flavonoids are known to modulate a variety of signaling pathways involved in inflammation, cell proliferation, and apoptosis. These include the NF-κB, MAPK, and PI3K/Akt signaling pathways.[14] For instance, quercetin, a common flavonoid aglycone, can inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines.[14] While the direct interaction of the this compound moiety with signaling proteins is not well-elucidated, its influence on the physicochemical properties of the entire glycoside indirectly affects its ability to reach and interact with these cellular targets.

Caption: Inhibition of NF-κB signaling by a flavonoid glycoside.

Conclusion

Pentofuranoses are integral components of many bioactive secondary metabolites found in medicinal plants. Their presence significantly influences the properties and therapeutic potential of these natural products. This guide has provided a detailed overview of the occurrence, analysis, and biological relevance of apiose, arabinofuranose, xylofuranose, and ribofuranose in a medicinal plant context. The provided experimental protocols offer a starting point for researchers aiming to quantify and characterize these important sugar moieties. Further research is warranted to fully elucidate the specific roles of this compound units in modulating signaling pathways and contributing to the overall pharmacological effects of medicinal plant extracts.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Larch arabinogalactan's therapeutic uses | Research Starters | EBSCO Research [ebsco.com]

- 4. purethera.com [purethera.com]

- 5. Chemical and biological properties of an arabinogalactan from Phyllanthusniruri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Larch Arabinogalactan: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 7. Larch Arabinogalactan: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 8. Natural and engineered xylosyl products from microbial source - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]

- 12. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

- 13. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]

- 14. dovepress.com [dovepress.com]

The Intricate Dance of Five-Carbon Sugars: A Thermodynamic and Conformational Analysis of Pentofuranose versus Pentopyranose

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of carbohydrate chemistry and its intersection with biology and medicine, the subtle yet profound differences between five-membered furanose and six-membered pyranose ring structures of pentoses play a critical role. While often depicted as simple cyclic molecules, pentoses in solution exist in a dynamic equilibrium between these two forms, as well as their respective anomers and the open-chain aldehyde. The thermodynamic stability of these forms governs their relative populations, which in turn dictates their biological activity and potential as therapeutic agents. This guide provides a comprehensive technical overview of the thermodynamic stability, conformational preferences, and the experimental and computational methodologies used to study the pentofuranose versus pentopyranose equilibrium.

Thermodynamic Stability: A Quantitative Perspective

In aqueous solutions, the pyranose form is generally the more thermodynamically stable and, therefore, the predominant form for most aldopentoses. This preference is largely attributed to the lower angle and torsional strain in the chair conformation of the pyranose ring compared to the more planar and strained envelope or twist conformations of the furanose ring. The equilibrium distribution, however, is a delicate balance of enthalpic and entropic contributions, which can be influenced by the specific pentose (B10789219), solvent, and temperature.

The thermodynamic parameters governing the equilibrium between the pyranose and furanose forms, as well as between the α and β anomers, can be quantified by determining the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) for the interconversion.

| Pentose | Equilibrium | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Predominant Form | Reference |

| D-Ribose | Pyranose ⇌ Furanose | ~ -3.1 | - | - | Pyranose | [1] |

| D-Arabinose | Pyranose ⇌ Furanose | ~ -3.4 | - | - | Pyranose | [1] |

| D-Xylose | α-pyranose ⇌ β-pyranose | ~ -0.8 to -1.2 | ~ -1.5 to -2.0 | ~ -2.3 to -2.7 | β-pyranose | [2] |

| 2-Deoxy-D-ribose | Pyranose ⇌ Furanose | Furanose favored over pyranose | - | - | Furanose | [3] |

Note: The table above provides illustrative data. Comprehensive thermodynamic data can be found in resources such as the "Thermodynamic and Transport Properties of Carbohydrates and their Monophosphates: The Pentoses and Hexoses" by the National Institute of Standards and Technology (NIST).[1][4]

The equilibrium is dynamic and can be shifted. For instance, increasing the temperature can favor the furanose form due to its greater conformational flexibility, which leads to a more significant positive entropic contribution to the Gibbs free energy.[5]

Experimental Protocols for Characterizing Pentose Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental tool for the qualitative and quantitative analysis of the tautomeric and anomeric equilibria of pentoses in solution.

Quantitative ¹H NMR Spectroscopy Protocol

This protocol outlines the steps for determining the relative populations of this compound and pentopyranose anomers in an aqueous solution.

1. Sample Preparation:

-

Dissolve a precisely weighed amount of the pentose sugar (e.g., 5-10 mg) in a known volume of deuterium (B1214612) oxide (D₂O, 99.9%).

-

Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for a sufficient time (typically several hours) to ensure that the mutarotation equilibrium is reached.

-

Transfer the solution to a high-precision NMR tube.

2. NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.

-

Experiment: A standard one-dimensional ¹H NMR experiment is performed.

-

Key Parameters:

-

Temperature: Maintain a constant and accurately calibrated temperature throughout the experiment.

-

Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.

-

Relaxation Delay (d1): This is a critical parameter for quantitative analysis. It should be set to at least 5 times the longest longitudinal relaxation time (T₁) of the protons being quantified to ensure full relaxation between scans. T₁ values can be determined using an inversion-recovery experiment.

-

Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals of interest).

-

3. Data Processing and Analysis:

-

Apply a gentle exponential window function (line broadening) to improve the S/N without significantly distorting the signal shapes.

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Integrate the well-resolved anomeric proton signals corresponding to the α- and β-anomers of both the pyranose and furanose forms. The anomeric protons typically resonate in a distinct region of the spectrum (around 4.5-5.5 ppm).[6]

-

The relative percentage of each form is calculated by dividing the integral of its anomeric proton signal by the sum of the integrals of all anomeric proton signals, multiplied by 100.

Advanced NMR Techniques

For complex spectra with overlapping signals, two-dimensional (2D) NMR techniques are invaluable:

-

TOCSY (Total Correlation Spectroscopy): Helps to identify all the protons within a single spin system (i.e., belonging to a specific anomer).[7][8]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of signals.

-

DOSY (Diffusion-Ordered Spectroscopy): Can separate the signals of different species in a mixture based on their diffusion coefficients, which can sometimes resolve the signals of different anomers.

Computational Chemistry Protocols for Conformational Analysis

Computational chemistry provides powerful tools to complement experimental data and to gain deeper insights into the conformational preferences and thermodynamic stabilities of pentose isomers.

Workflow for Conformational Analysis of a Pentose

This protocol outlines a general workflow for the computational analysis of the conformational landscape of a pentose.

1. Initial Structure Generation:

-

Generate the 3D structures of the desired pentose anomers (α/β-furanose and α/β-pyranose) using a molecule builder/editor (e.g., Avogadro, GaussView).

2. Conformational Search:

-

For flexible rings like furanoses, a thorough conformational search is crucial. This can be performed using molecular mechanics force fields (e.g., MMFF, AMBER) with a systematic or stochastic search algorithm to identify low-energy conformers.

3. Quantum Mechanical Optimization and Energy Calculation:

-

The low-energy conformers identified in the previous step are then subjected to geometry optimization and energy calculations using quantum mechanics methods.

-

Method: Density Functional Theory (DFT) is a widely used and accurate method. The M06-2X functional is often recommended for carbohydrate systems.[9]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a good starting point.

-

Solvation Model: To mimic the aqueous environment, an implicit solvation model (e.g., SMD, PCM) should be included in the calculations.

4. Thermodynamic Data Calculation:

-

Frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE), thermal corrections, and entropies.

-

The Gibbs free energy (G) of each conformer can then be calculated. The relative populations of the different anomers at equilibrium can be determined from their Gibbs free energies using the Boltzmann distribution.

5. Analysis of Results:

-

The optimized geometries provide information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data.

-

The relative energies of the different conformers explain their thermodynamic stability.

Visualizing the Equilibrium and Factors Influencing Stability

The equilibrium between the different forms of a pentose in solution is a central concept. The following diagram illustrates this dynamic process.

Caption: The equilibrium between pyranose, furanose, and open-chain forms of a pentose.

Several factors influence the position of this equilibrium and the overall stability of the pentose conformers.

Caption: Key factors influencing the thermodynamic stability of pentose conformers.

Implications for Drug Development

The conformational preferences of the pentose ring are of paramount importance in the design of nucleoside analogs, a class of drugs widely used as antiviral and anticancer agents.[10][11][12]

-

Enzyme Recognition: The three-dimensional shape of the furanose ring in a nucleoside analog is a critical determinant for its recognition and processing by viral or cellular enzymes, such as polymerases and kinases.[11]

-

Conformational Locking: Medicinal chemists often design nucleoside analogs with "locked" or conformationally restricted sugar rings. By constraining the furanose pucker to a specific conformation (e.g., North or South), it is possible to enhance the binding affinity of the drug to its target enzyme and improve its efficacy.[13][14]

-

Structure-Activity Relationships (SAR): A thorough understanding of the thermodynamic stability and conformational preferences of different pentose derivatives allows for the rational design of novel nucleoside analogs with improved pharmacological properties. By correlating specific conformational features with biological activity, researchers can establish robust SARs to guide drug discovery efforts.

References

- 1. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nist.gov [nist.gov]

- 5. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cigs.unimo.it [cigs.unimo.it]

- 7. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mutarotation of aldoses: Getting a deeper knowledge of a classic equilibrium enabled by computational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Synthesis, conformation, and spectroscopy of nucleoside analogues concerning their antiviral activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, conformational study and antiviral activity of l-like neplanocin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 14. ovid.com [ovid.com]

Unraveling the Conformational Dynamics of Pentofuranose Rings: A Technical Guide to Theoretical Models and Experimental Determination

For Researchers, Scientists, and Drug Development Professionals

The pentofuranose ring, a fundamental component of nucleic acids and various other biologically significant molecules, exhibits a remarkable degree of conformational flexibility. This "puckering" of the five-membered ring is not a mere structural nuance; it is a critical determinant of molecular recognition, biological activity, and the overall architecture of macromolecules such as DNA and RNA. This in-depth technical guide provides a comprehensive overview of the theoretical models used to describe this compound ring puckering, details the experimental protocols for its determination, and presents key quantitative data to aid in research and drug development.

Core Theoretical Models of this compound Puckering

The non-planar nature of the this compound ring is best described by the concept of pseudorotation , a continuous conformational itinerary that the ring can traverse with relatively low energy barriers. Two principal theoretical models have been developed to quantify this puckering: the Altona-Sundaralingam model and the Cremer-Pople parameters.

The Altona-Sundaralingam Pseudorotation Concept

Developed by Altona and Sundaralingam, this model is the most widely used framework for describing the conformation of furanose rings in nucleosides and nucleotides.[1] It defines the conformation using two key parameters:

-

Phase Angle of Pseudorotation (P): This parameter describes the position of the ring in its pseudorotational pathway, which is visualized as a circle. The phase angle ranges from 0° to 360°. Specific values of P correspond to distinct envelope (E) and twist (T) conformations, where one or two atoms, respectively, are displaced from a mean plane.

-

Puckering Amplitude (τm or νmax): This parameter quantifies the degree of puckering or the maximum out-of-plane displacement of the atoms.

The two most biologically relevant conformations for ribose and deoxyribose sugars in nucleic acids are the C2'-endo and C3'-endo puckers. These correspond to the South (S-type) and North (N-type) conformations on the pseudorotation wheel, respectively. The C2'-endo conformation is characteristic of B-form DNA, while the C3'-endo conformation is predominant in A-form DNA and RNA.[2][3][4]

The Cremer-Pople Puckering Parameters

The Cremer-Pople system provides a more general and mathematically rigorous description of the puckering of any N-membered ring. For a five-membered ring, this system also uses a set of puckering coordinates, including a total puckering amplitude (Q) and phase angles (φ), to define the conformation. While less commonly used in the context of nucleic acids than the Altona-Sundaralingam model, the Cremer-Pople parameters offer a comprehensive and systematic way to describe ring conformations.

Quantitative Puckering Parameters

The following tables summarize the typical Altona-Sundaralingam puckering parameters for the major conformations of this compound rings. These values are crucial for interpreting experimental data and for computational modeling of nucleic acids.

| Conformation | Pseudorotation Range (P) | Typical Phase Angle (P) | Puckering Amplitude (τm) | Associated Nucleic Acid Form |

| C3'-endo (North) | 0° - 36° | ~18° | 35° - 40° | A-DNA, RNA |

| C2'-endo (South) | 144° - 180° | ~162° | 35° - 40° | B-DNA |

| O4'-endo | 72° - 108° | ~90° | Variable | Intermediate |

Table 1: Typical Altona-Sundaralingam Parameters for this compound Ring Conformations.

Experimental Determination of Ring Puckering

The precise conformation of a this compound ring can be determined experimentally using high-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides detailed information about the conformational equilibrium of the sugar ring. The primary method relies on the measurement of three-bond scalar couplings (³J) between vicinal protons (H-C-C-H) of the furanose ring.

Key Principles:

-

The Karplus Relationship: The magnitude of the ³JHH coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, one can deduce the dihedral angles and, consequently, the ring's pucker.

-

Two-Dimensional NMR: Experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign the proton resonances and measure the coupling constants.

Detailed Methodology for NMR Analysis:

-

Sample Preparation:

-

The nucleic acid sample (oligonucleotide or nucleoside) is dissolved in a suitable NMR buffer (e.g., 15 mM sodium phosphate, 25 mM sodium chloride, 0.1 mM EDTA, pH 6.4).[5]

-

For proton NMR, the sample is typically exchanged into D₂O to suppress the water signal.

-

The concentration of the sample should be in the millimolar range (e.g., 1.0–1.4 mM).[5]

-

-

NMR Data Acquisition:

-

Data is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

A suite of 2D NMR experiments is performed, including:

-

2D ¹H-¹H TOCSY: To identify all protons within a single sugar ring spin system. A long mixing time (e.g., 80 ms) is used to observe correlations between all coupled protons in the ring.[6]

-

2D ¹H-¹H COSY (or DQF-COSY): To measure the ³J(H1',H2') and other vicinal coupling constants from the fine structure of the cross-peaks.

-

-

-

Data Analysis:

-

The acquired spectra are processed (Fourier transformed, phased, and baseline corrected).

-

The proton resonances of the sugar are assigned by tracing the connectivity in the TOCSY and COSY spectra.

-

The vicinal proton-proton coupling constants (³JHH) are extracted from the cross-peaks in high-resolution COSY or DQF-COSY spectra.

-

The measured ³JHH values are then used in conjunction with a generalized Karplus equation to determine the dihedral angles of the sugar ring.

-

These dihedral angles are then used to calculate the pseudorotation phase angle (P) and the puckering amplitude (τm) using specialized software or equations. A two-state model (N-type vs. S-type) is often employed to describe the conformational equilibrium in solution.

-

X-ray Crystallography

X-ray crystallography provides a static picture of the this compound conformation in the solid state at atomic resolution.

Key Principles:

-

Diffraction Pattern: A crystal of the molecule of interest is exposed to an X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections.

-

Electron Density Map: The intensities of the diffracted spots are used to calculate an electron density map of the molecule.

-

Model Building and Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.

Detailed Methodology for X-ray Crystallography of Nucleic Acids:

-

Crystallization:

-

A highly purified and concentrated solution of the nucleic acid is prepared.

-

Crystallization conditions are screened using techniques such as hanging-drop or sitting-drop vapor diffusion. This involves varying parameters like precipitant (e.g., polyethylene (B3416737) glycol, salts), pH, temperature, and the presence of counterions (e.g., Mg²⁺, Na⁺, K⁺).

-

Obtaining diffraction-quality crystals is often a major bottleneck in nucleic acid crystallography.[7]

-

-

Data Collection:

-

A suitable crystal is mounted and cryo-cooled in a stream of liquid nitrogen to minimize radiation damage.

-

The crystal is exposed to a monochromatic X-ray beam, typically at a synchrotron source.

-

A series of diffraction images are collected as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

-

The "phase problem" is solved using methods like Molecular Replacement (if a similar structure is known) or experimental phasing techniques such as Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD), often facilitated by the incorporation of heavy atoms or selenium-derivatized nucleic acids.[7]

-

An initial electron density map is calculated.

-

An atomic model of the nucleic acid is built into the electron density map using molecular graphics software.

-

The model is refined through iterative cycles of positional and B-factor refinement against the experimental X-ray data. During refinement, geometric restraints, including those for sugar pucker, are applied to ensure a chemically reasonable structure.[1][8]

-

The final refined model provides the precise coordinates of each atom in the this compound ring, from which the puckering parameters can be calculated.

-

Visualizing this compound Puckering and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts of this compound ring puckering and the general workflows for its experimental determination.

References

- 1. mdpi.com [mdpi.com]

- 2. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]

- 3. proteopedia.org [proteopedia.org]

- 4. csb.vanderbilt.edu [csb.vanderbilt.edu]

- 5. Resolving sugar puckers in RNA excited states exposes slow modes of repuckering dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. Nucleic acid crystallization and X-ray crystallography facilitated by single selenium atom [journal.hep.com.cn]

- 8. journals.iucr.org [journals.iucr.org]

Technical Guide: Discovery and Isolation of Novel Pentofuranose Compounds Featuring Eryloside F

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel pentofuranose compounds, with a specific focus on Eryloside F, a triterpenoid (B12794562) glycoside isolated from the marine sponge Erylus formosus.

Introduction: The Significance of this compound Compounds

Pentofuranoses are five-membered ring sugar moieties that are integral components of a wide array of natural products, including nucleosides and glycosides. The conformational flexibility of the furanose ring imparts unique structural and functional properties to these molecules, often contributing to their potent biological activities. The discovery of novel this compound-containing compounds from diverse natural sources, such as marine organisms, is a key area of research in the quest for new therapeutic agents. Marine sponges of the genus Erylus have proven to be a particularly rich source of structurally complex and bioactive triterpenoid glycosides.

Featured Compound: Eryloside F

Eryloside F is a novel triterpenoid glycoside recently isolated from the Caribbean marine sponge Erylus formosus. Its structure features a complex oligosaccharide chain, which includes a this compound unit, attached to a triterpenoid aglycone. The presence of this this compound moiety is a key structural feature that likely contributes to its biological activity.

Data Presentation: Physicochemical and Spectroscopic Data

The structural elucidation of Eryloside F was accomplished through extensive spectroscopic analysis. The key quantitative data are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for Eryloside F (in CD₃OD)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aglycone | |||

| H-3 | 3.20 | dd | 11.5, 4.5 |

| H-5 | 0.95 | m | |

| H-18 | 0.85 | s | |

| H-19 | 1.02 | s | |

| H-21 | 0.98 | d | 6.5 |

| H-30 | 1.25 | s | |

| H-31 | 1.18 | s | |

| Sugar Moieties | |||

| H-1' (Gal) | 4.45 | d | 7.8 |

| H-1'' (Xyl) | 4.52 | d | 7.5 |

| H-1''' (Araf) | 5.10 | d | 1.5 |

| H-1'''' (Gal) | 4.48 | d | 7.7 |

Table 2: ¹³C NMR Spectroscopic Data for Eryloside F (in CD₃OD)

| Position | Chemical Shift (δ) ppm |

| Aglycone | |

| C-3 | 90.5 |

| C-5 | 57.2 |

| C-14 | 48.9 |

| C-18 | 16.8 |

| C-19 | 19.5 |

| C-30 | 28.3 |

| C-31 | 28.1 |

| Sugar Moieties | |

| C-1' (Gal) | 105.8 |

| C-1'' (Xyl) | 106.2 |

| C-1''' (Araf) | 110.1 |

| C-1'''' (Gal) | 105.9 |

Table 3: High-Resolution Mass Spectrometry Data for Eryloside F

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 1245.5945 | 1245.5940 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and characterization of Eryloside F.

Isolation and Purification of Eryloside F

-

Extraction:

-

The collected sponge material (Erylus formosus) is diced and exhaustively extracted with ethanol (B145695) at room temperature.

-

The ethanol extract is concentrated under reduced pressure.

-

The resulting aqueous suspension is partitioned successively with n-hexane, chloroform, and n-butanol.

-

-

Preliminary Chromatographic Separation:

-

The n-butanol-soluble fraction is subjected to silica (B1680970) gel column chromatography using a stepwise gradient of chloroform-methanol-water (from 100:10:1 to 50:40:10, v/v/v) to yield several fractions.

-

-

Purification:

-

Fractions containing Eryloside F are combined and further purified by reversed-phase medium-pressure liquid chromatography (MPLC) on a C18 column with a methanol-water gradient.

-

Final purification is achieved by high-performance liquid chromatography (HPLC) on a semi-preparative C18 column with a mobile phase of acetonitrile-water (gradient elution).

-

Structural Elucidation

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compound.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectra are recorded to establish the planar structure and assign all proton and carbon signals. The stereochemistry of the glycosidic linkages is determined by the coupling constants of the anomeric protons and NOESY correlations.

Biological Activity and Signaling Pathways

Eryloside F has demonstrated interesting biological activities, suggesting its potential as a lead compound for drug development.

Cytotoxic Activity

Eryloside F has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 4: Cytotoxicity of Eryloside F against Human Cancer Cell Lines

| Cell Line | IC₅₀ (µg/mL) |

| Ehrlich Carcinoma | >100 |

While Eryloside F itself did not show significant cytotoxicity against Ehrlich carcinoma cells, structurally related erylosides have demonstrated cytotoxic and apoptotic effects.

Modulation of Intracellular Calcium

A key reported biological effect of some erylosides is the activation of Ca²⁺ influx into cells. This suggests that these compounds may exert their effects by modulating intracellular calcium signaling pathways.

Diagram of a Potential Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway through which Eryloside F might induce an increase in intracellular calcium, leading to downstream cellular responses. This is based on the general understanding of how glycosides can interact with cell membranes and ion channels.

Caption: Hypothetical signaling pathway for Eryloside F-induced calcium influx.

Logical Relationship of the Signaling Pathway